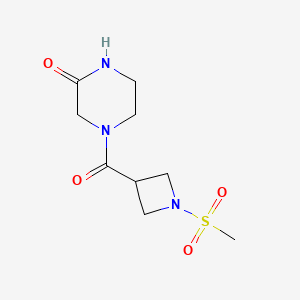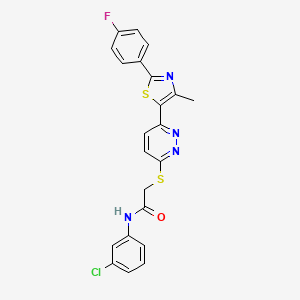
N-(3-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16ClFN4OS2 and its molecular weight is 470.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Mechanical Studies
Compounds similar to the requested chemical, such as benzothiazolinone acetamide analogs, have been synthesized and analyzed through vibrational spectra and electronic properties. These compounds have shown promise as photosensitizers in dye-sensitized solar cells (DSSCs), indicating good light harvesting efficiency and potential for use in photovoltaic cells. Their non-linear optical activity and second-order hyperpolarizability values have been investigated, suggesting applications in materials science and photonics. Molecular docking studies have also been conducted to explore their interactions with biological targets like Cyclooxygenase 1 (COX1), hinting at possible pharmacological applications (Mary et al., 2020).
Anticancer Activity
5-methyl-4-phenyl thiazole derivatives, closely related to the queried compound, have been synthesized and evaluated for their anticancer activity. These compounds demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells, with one compound showing high selectivity and inducing apoptosis, suggesting potential therapeutic applications in cancer treatment (Evren et al., 2019).
Metabolic Stability Enhancement
Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has explored compounds with structures similar to the queried chemical. These studies aimed to improve metabolic stability by examining various heterocyclic analogues, leading to the development of compounds with similar in vitro potency and in vivo efficacy but reduced metabolic deacetylation, indicating significant implications for drug design and development (Stec et al., 2011).
Heterocyclic Compound Synthesis with Biological Activity
Synthesis efforts have also extended to creating novel derivatives with expected biological activities, including antimicrobial and antifungal properties. These syntheses involve complex reactions leading to the formation of compounds with significant biological activity, highlighting the potential for developing new therapeutic agents (Sayed et al., 2003).
Antimicrobial Agents
Another research direction involves synthesizing formazans from Mannich bases of thiadiazole derivatives as antimicrobial agents. These compounds have shown moderate activity against pathogenic bacterial and fungal strains, further indicating the versatility of thiadiazole compounds in developing new antimicrobial treatments (Sah et al., 2014).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4OS2/c1-13-21(31-22(25-13)14-5-7-16(24)8-6-14)18-9-10-20(28-27-18)30-12-19(29)26-17-4-2-3-15(23)11-17/h2-11H,12H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGHEPXGAGAWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2843352.png)
![3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide](/img/structure/B2843353.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2843358.png)
![2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2843359.png)
![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B2843361.png)
![N-[3-(2-Oxoazetidin-1-yl)phenyl]isoquinoline-1-carboxamide](/img/structure/B2843362.png)
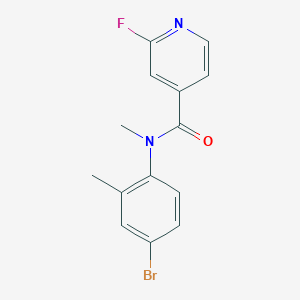
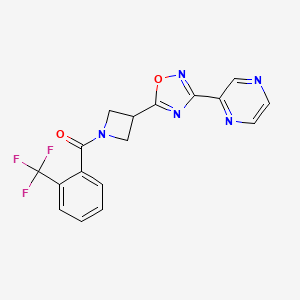
![3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide](/img/structure/B2843367.png)
![5-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2843368.png)
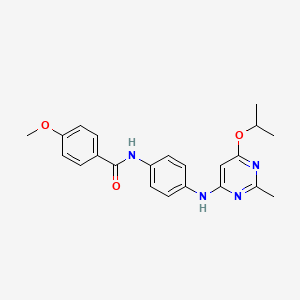
![3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2843373.png)
